tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl and methoxy groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted indole derivatives.
Scientific Research Applications
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The formyl and methoxy groups can modulate the compound’s reactivity and binding affinity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
- N-Butyloxycarbonylindole
Uniqueness
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2137076-20-9 |
---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.3 |
Purity |
95 |
Origin of Product |
United States |
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